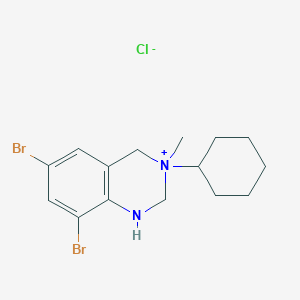
6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride is a chemical compound known for its role as an impurity in Bromhexine Hydrochloride. It is of interest in pharmaceutical chemistry, particularly in quality control and analytical chemistry, where its presence in Bromhexine Hydrochloride needs to be monitored and controlled .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride involves the reaction of 2-amino-3,5-dibromobenzylamine with cyclohexyl isocyanate under specific conditions. The reaction typically requires a solvent such as methanol or dimethyl sulfoxide (DMSO) and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can alter the oxidation state of the compound .
Scientific Research Applications
6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride is used in various scientific research applications, including:
Pharmaceutical Chemistry: As an impurity in Bromhexine Hydrochloride, it is crucial for quality control and analytical studies
Analytical Chemistry: Used as a reference standard in the analysis of Bromhexine Hydrochloride
Biological Studies: Investigated for its potential biological activities and interactions with biological molecules
Mechanism of Action
The mechanism of action of 6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride is not well-documented. as an impurity in Bromhexine Hydrochloride, it may interact with similar molecular targets and pathways. Bromhexine Hydrochloride is known to act as a mucolytic agent, breaking down mucus in the respiratory tract .
Comparison with Similar Compounds
Similar Compounds
Bromhexine Hydrochloride: The parent compound, used as an expectorant
Other Quinazoline Derivatives: Compounds with similar structures but different functional groups
Uniqueness
6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride is unique due to its specific bromine substitutions and its role as an impurity in Bromhexine Hydrochloride. This makes it particularly important in quality control and analytical studies .
Properties
CAS No. |
1660957-93-6 |
|---|---|
Molecular Formula |
C15H21Br2ClN2 |
Molecular Weight |
424.6 g/mol |
IUPAC Name |
6,8-dibromo-3-cyclohexyl-3-methyl-2,4-dihydro-1H-quinazolin-3-ium;chloride |
InChI |
InChI=1S/C15H21Br2N2.ClH/c1-19(13-5-3-2-4-6-13)9-11-7-12(16)8-14(17)15(11)18-10-19;/h7-8,13,18H,2-6,9-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
VAJTZQWUDKDOPK-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1(CC2=C(C(=CC(=C2)Br)Br)NC1)C3CCCCC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12318515.png)
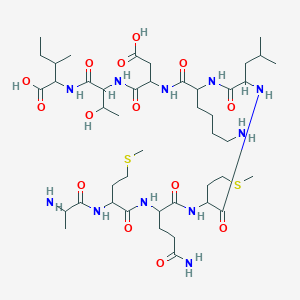
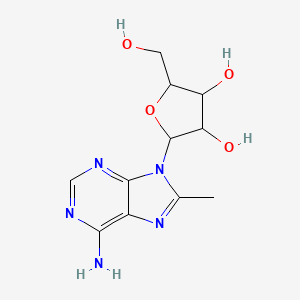

![methyl 1,6-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-2,3,5,6,6a,7,11,11a-octahydro-1H-naphtho[2,1-f][1]benzofuran-7-carboxylate](/img/structure/B12318543.png)
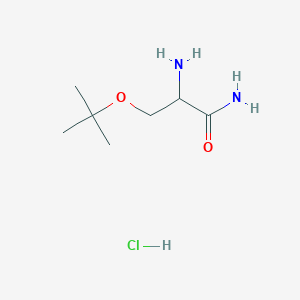
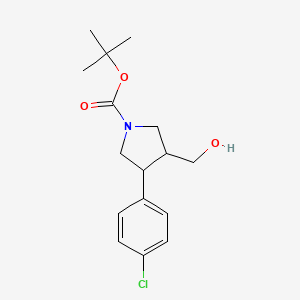
![[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] acetate](/img/structure/B12318552.png)
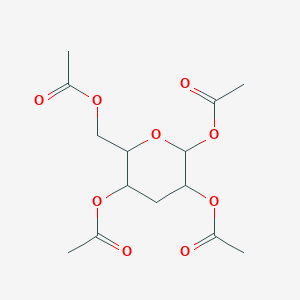
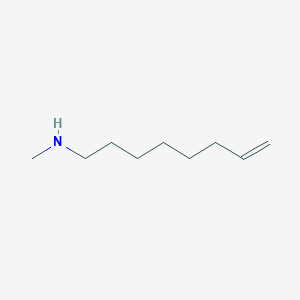


![[3,4,5-Trihydroxy-6-[[6-hydroxy-2-[(4-hydroxybenzoyl)oxymethyl]-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12318587.png)
![4-(carboxymethyl)-3-ethenyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid](/img/structure/B12318589.png)
